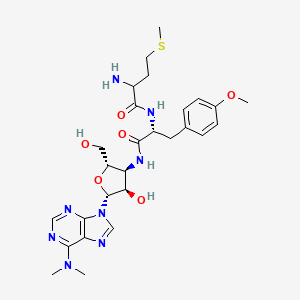
Methionylpuromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methionylpuromycin, also known as this compound, is a useful research compound. Its molecular formula is C27H38N8O6S and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Measurement of Protein Synthesis Rates
- Methionylpuromycin is used to measure global protein synthesis rates in cultured cells and organisms. The incorporation of this compound into nascent polypeptides allows researchers to quantify translation activity accurately.
- Case Study : In a study involving mouse embryonic fibroblasts (MEFs), the addition of this compound allowed for the assessment of elongation rates by comparing puromycylated peptides before and after treatment with translation inhibitors .
-
Visualization of Translating Ribosomes
- The compound enables visualization of translating ribosomes through immunofluorescence microscopy. By tagging newly synthesized proteins with this compound, researchers can observe localization and dynamics within cells.
- Data Table :
-
Studying Protein-Protein Interactions
- This compound can facilitate the study of protein-protein interactions by allowing the labeling of specific proteins at their C-terminus. This application is crucial for understanding complex cellular processes and signaling pathways.
- Case Study : A study demonstrated that this compound could bond specifically to full-length proteins, enabling the analysis of interaction networks in cellular environments .
-
Investigating Translation Inhibition Mechanisms
- Researchers have employed this compound to investigate the mechanisms by which various compounds inhibit translation. This includes studying competitive inhibition effects with other antibiotics like pactamycin.
- Data Table :
-
Applications in Disease Models
- This compound has been utilized in disease models to assess dysregulation in protein synthesis associated with conditions such as cancer and neurodegenerative diseases.
- Case Study : In models of neurodegeneration, this compound was used to evaluate changes in protein synthesis rates which correlated with disease progression .
Propriétés
Numéro CAS |
6042-08-6 |
|---|---|
Formule moléculaire |
C27H38N8O6S |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
2-amino-N-[(2R)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C27H38N8O6S/c1-34(2)23-21-24(30-13-29-23)35(14-31-21)27-22(37)20(19(12-36)41-27)33-26(39)18(32-25(38)17(28)9-10-42-4)11-15-5-7-16(40-3)8-6-15/h5-8,13-14,17-20,22,27,36-37H,9-12,28H2,1-4H3,(H,32,38)(H,33,39)/t17?,18-,19-,20-,22-,27-/m1/s1 |
Clé InChI |
UYAHFTFMNYDBLZ-QYUSSEQMSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@@H](CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |
Synonymes |
Met-Pur methionylpuromycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















